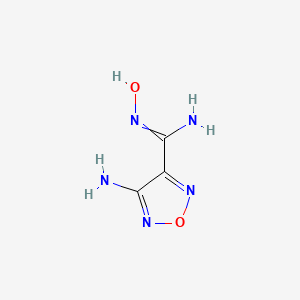4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
CAS No.: 1211025-52-3
Cat. No.: VC8218541
Molecular Formula: C3H5N5O2
Molecular Weight: 143.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211025-52-3 |
|---|---|
| Molecular Formula | C3H5N5O2 |
| Molecular Weight | 143.10 g/mol |
| IUPAC Name | 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
| Standard InChI | InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |
| Standard InChI Key | DNFUTAVRGAVUKE-UHFFFAOYSA-N |
| Isomeric SMILES | C1(=NON=C1N)/C(=N\O)/N |
| SMILES | C1(=NON=C1N)C(=NO)N |
| Canonical SMILES | C1(=NON=C1N)C(=NO)N |
Introduction
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The synthesis of 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves multi-step routes optimized for yield and purity. A prominent method begins with malononitrile, which undergoes hydroxylamine-mediated cyclization to form hydroxyamidine intermediates . Subsequent diazotization with sodium nitrite under acidic conditions yields the hydroximoyl chloride derivative, which is coupled with aromatic amines to produce the final compound . For example, coupling with 3-chloro-4-fluoroaniline in ethanol at 60°C achieves an 88% yield of the target molecule .
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydroxyamidine formation | Hydroxylamine, HCl, NaNO₂ | 91 |
| Diazotization | HCl, NaNO₂, 0°C to RT | 57 |
| Coupling | 3-chloro-4-fluoroaniline, NaHCO₃ | 88 |
Industrial-scale production remains less documented, but continuous flow reactors and optimized dehydrating agents (e.g., POCl₃) are proposed for scalability.
Structural and Crystallographic Insights
Molecular Geometry
X-ray crystallography reveals a planar oxadiazole ring with bond lengths and angles consistent with aromatic heterocycles. The asymmetric unit contains three independent molecules, each participating in extensive hydrogen-bonding networks involving N–H⋯N, N–H⋯O, and O–H⋯O interactions. These interactions stabilize the crystal lattice and influence solubility and reactivity.
Functional Group Contributions
-
Amino (-NH₂): Enhances nucleophilicity, enabling reactions with electrophiles.
-
Hydroxy (-OH): Participates in hydrogen bonding and acid-base reactions.
-
Carboximidamide (-C(=NH)NH₂): Offers sites for coordination and further functionalization .
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
The compound undergoes oxidation with hydrogen peroxide (H₂O₂) to form nitro derivatives, while sodium borohydride (NaBH₄) selectively reduces the imine group. Such transformations are critical for modifying bioactivity.
Coupling Reactions
The hydroximoyl chloride intermediate reacts with aryl amines to form substituted carboximidamides, a step leveraged in synthesizing IDO1 inhibitors like IDO5L .
Representative Derivatives:
| Derivative | Target Application | Key Modification |
|---|---|---|
| IDO5L | IDO1 inhibition | 3-chloro-4-fluoroaniline |
| [¹⁸F]IDO5L | PET imaging | Radiolabeled fluorine |
Biological and Pharmacological Activities
Antimicrobial and Antiviral Properties
Preliminary studies suggest broad-spectrum antimicrobial activity, though specific MIC values remain undisclosed. The oxadiazole core’s electron-deficient nature may disrupt microbial enzyme systems.
IDO1 Inhibition
IDO5L, a derivative, exhibits low nanomolar IC₅₀ against IDO1, an enzyme implicated in immune evasion by cancer cells . This activity positions 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide as a scaffold for oncology therapeutics.
Radiopharmaceutical Applications
PET Probe Development
Radiolabeling with fluorine-18 ([¹⁸F]) produces [¹⁸F]IDO5L, a PET tracer for imaging IDO1 expression in tumors . Optimized radiosynthesis achieves a decay-corrected radiochemical yield of 18.2 ± 2.1% and specific radioactivity of 11–15 GBq/µmol .
Radiochemical Data:
| Parameter | Value |
|---|---|
| Radiochemical purity | >98% |
| Synthesis time | ~90 minutes |
| Specific radioactivity | 11–15 GBq/µmol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume